molecular formula C16H16ClNO4S B2993000 Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 418806-87-8

Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No.: B2993000
CAS No.: 418806-87-8
M. Wt: 353.82
InChI Key: DIXKPEWHUIRYOX-UHFFFAOYSA-N
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Description

Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound. It is characterized by the presence of a glycine ester moiety, a chlorophenyl group, and a methylphenylsulfonyl group. Compounds like this are often used in various chemical and pharmaceutical applications due to their unique structural properties.

Properties

IUPAC Name

methyl 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-6-8-15(9-7-12)23(20,21)18(11-16(19)22-2)14-5-3-4-13(17)10-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXKPEWHUIRYOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline, 4-methylbenzenesulfonyl chloride, and methyl glycinate.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May be used in studies involving enzyme inhibition or protein interactions.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]alaninate: Similar structure but with an alanine ester moiety.

    Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]valinate: Similar structure but with a valine ester moiety.

Uniqueness

Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate is a synthetic organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant research findings and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆ClNO₄S
  • Molecular Weight : 353.83 g/mol
  • CAS Number : 418806-87-8

The compound features a glycine ester moiety, a chlorophenyl group, and a sulfonyl group attached to an aromatic ring. Its structural characteristics contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for its antimicrobial and anticancer activities.
  • Protein Interactions : It has the potential to bind to proteins, altering their function and influencing cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various pathogens by interfering with bacterial folic acid synthesis, similar to other sulfonamide derivatives. This mechanism suggests its potential as a therapeutic agent for treating bacterial infections.

Anticancer Activity

Preliminary studies have demonstrated that this compound may possess anticancer properties. For instance, it has shown activity against cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanisms remain under investigation, but its ability to interact with DNA synthesis-related enzymes like thymidylate synthase highlights its potential in cancer therapy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundContains a chlorophenyl and sulfonyl groupPotentially enhances reactivity and biological interactions
Methyl N-(4-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinateLacks the chlorinated phenyl groupMay exhibit different biological activity profiles
Methyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]alaninateSimilar structure with alanine moietyVariations in biological activity due to amino acid differences

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating the antimicrobial efficacy of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong activity comparable to established antibiotics.
  • Cytotoxicity Assessment : In vitro cytotoxicity tests showed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for potential anticancer applications .
  • Mechanistic Investigation : Research focusing on the interaction of this compound with thymidylate synthase revealed competitive inhibition, providing insights into its mechanism of action in disrupting DNA synthesis pathways in cancer cells .

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